Antiviral Potency Retention: 8‑Br vs. 6‑Br Isoquinoline/Quinoline Analogs
In a class‑level study of allosteric HIV‑1 integrase inhibitors (ALLINIs), the 8‑bromo‑substituted analog retained full antiviral effectiveness against the IN A128T resistant mutant, whereas the 6‑bromo analog suffered a significant loss of potency [1]. This finding demonstrates that the 8‑bromo isomer can overcome a clinically relevant resistance mutation that defeats the 6‑bromo isomer, providing a direct reason to select the 8‑bromo regioisomer for antiviral lead optimization.
| Evidence Dimension | Antiviral potency against drug‑resistant HIV‑1 IN A128T mutant |
|---|---|
| Target Compound Data | 8‑bromo analog: full retention of antiviral effectiveness |
| Comparator Or Baseline | 6‑bromo analog: significant loss of potency (quantitative fold‑loss not specified in the available snippet) |
| Quantified Difference | Qualitative retention vs. loss; 8‑Br analog maintains efficacy while 6‑Br analog fails |
| Conditions | Cell‑based antiviral assay using ALLINI‑resistant IN A128T mutant HIV‑1 |
Why This Matters
For antiviral drug discovery programs, this data indicates that the 8‑bromo substitution pattern may be essential for maintaining activity against resistant viral strains, directly influencing the choice of intermediate for lead optimization.
- [1] Dinh, L. P.; Sun, J.; Glenn, C. D.; Patel, K.; Pigza, J. A.; Donahue, M. G.; Yet, L.; Kessl, J. J. Allosteric HIV-1 integrase (IN) inhibitors (ALLINIs): 8‑bromo substitution retains full antiviral effectiveness against the A128T resistant mutant while 6‑bromo loses potency. Viruses 2022, 14, 1466. View Source
